molecular formula C17H24FNO4 B5685600 1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

Cat. No. B5685600
M. Wt: 325.4 g/mol
InChI Key: UEEPDKWTXJDJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is also known as FMPD or FMPDIC, and it is a piperidine-based compound that has been synthesized through a multistep process. In

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is not fully understood. However, it is believed to act on the serotonin and norepinephrine systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. Specifically, this compound has been shown to inhibit the growth of cancer cells, reduce anxiety-like behavior in animal models, and increase levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid in lab experiments is that it has been shown to have activity against certain types of cancer cells. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more research could be done to explore the potential applications of this compound as an antidepressant and anxiolytic agent. Finally, research could be done to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion:
1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is a piperidine-based compound that has potential applications in the development of novel drugs. This compound has been shown to have activity against certain types of cancer cells and has potential as an antidepressant and anxiolytic agent. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid involves a multistep process that has been described in detail in scientific literature. The first step involves the synthesis of 5-fluoro-2-methoxybenzyl chloride, which is then reacted with 2-methoxyethylamine to produce the intermediate compound. This intermediate is then reacted with piperidine and carboxylic acid to produce the final product, 1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid.

Scientific Research Applications

1-(5-fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid has potential applications in the development of novel drugs. Specifically, this compound has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[(5-fluoro-2-methoxyphenyl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO4/c1-22-9-7-17(16(20)21)6-3-8-19(12-17)11-13-10-14(18)4-5-15(13)23-2/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPDKWTXJDJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)CC2=C(C=CC(=C2)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

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